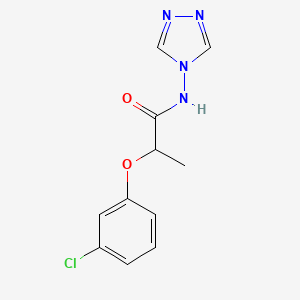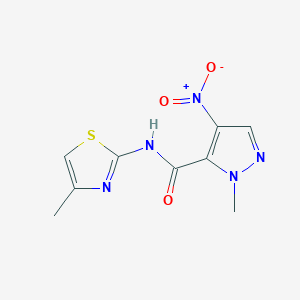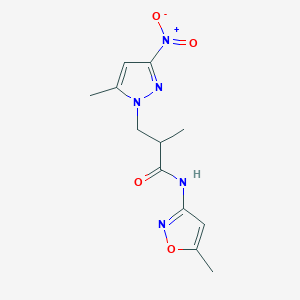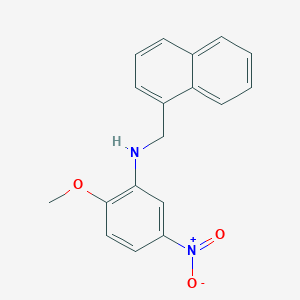
2-(3-chlorophenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenoxy)-N~1~-(4H-1,2,4-triazol-4-yl)propanamide is a synthetic organic compound that features a chlorophenoxy group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N~1~-(4H-1,2,4-triazol-4-yl)propanamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The starting material, 3-chlorophenol, is reacted with an appropriate alkylating agent to form 3-chlorophenoxyalkane.
Introduction of the Triazole Ring: The chlorophenoxyalkane is then subjected to a reaction with 4H-1,2,4-triazole under suitable conditions to introduce the triazole ring.
Amidation: The final step involves the conversion of the intermediate to the desired propanamide through an amidation reaction using an appropriate amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-N~1~-(4H-1,2,4-triazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Chlorophenoxy)-N~1~-(4H-1,2,4-triazol-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N~1~-(4H-1,2,4-triazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The chlorophenoxy group may contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: This compound shares the chlorophenyl group but lacks the triazole ring.
3-(4H-1,2,4-Triazol-4-yl)phthalic acid: Contains the triazole ring but differs in the overall structure and functional groups.
Uniqueness
2-(3-Chlorophenoxy)-N~1~-(4H-1,2,4-triazol-4-yl)propanamide is unique due to the combination of the chlorophenoxy group and the triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11ClN4O2 |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-(1,2,4-triazol-4-yl)propanamide |
InChI |
InChI=1S/C11H11ClN4O2/c1-8(11(17)15-16-6-13-14-7-16)18-10-4-2-3-9(12)5-10/h2-8H,1H3,(H,15,17) |
InChI Key |
LWIFCUMMEXNUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN1C=NN=C1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14921235.png)


![2-(4-Bromophenoxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B14921254.png)
![(2Z)-2-cyano-2-[5-(2,5-dichlorobenzyl)-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B14921262.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B14921269.png)
![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921274.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14921282.png)


![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B14921307.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14921321.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B14921326.png)

